molecular formula C8H13B B1626143 8-Bromooct-1-yne CAS No. 81216-13-9

8-Bromooct-1-yne

Cat. No.: B1626143
CAS No.: 81216-13-9
M. Wt: 189.09 g/mol
InChI Key: XUGGUUBNZPZPHM-UHFFFAOYSA-N
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Description

8-Bromooct-1-yne is an organic compound with the molecular formula C8H13Br. It is characterized by the presence of both an alkyne group and a bromide group. This compound is often used in organic synthesis and various chemical reactions due to its unique reactivity.

Mechanism of Action

Target of Action

8-Bromooct-1-yne is a six-carbon reagent containing an alkyne group and a bromide group . The primary target of this compound is azide-bearing compounds or biomolecules . The alkyne group in the compound can react with these targets in Click Chemistry reactions .

Mode of Action

The mode of action of this compound involves its interaction with azide-bearing compounds or biomolecules through Click Chemistry reactions . These reactions occur under the catalyzation of copper . The specific changes resulting from this interaction depend on the nature of the azide-bearing compound or biomolecule involved.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s Click Chemistry reactions with azide-bearing compounds or biomolecules occur under the catalyzation of copper . Therefore, the presence and concentration of copper in the environment would likely influence the compound’s action. Additionally, the compound is stored in dry conditions at 2-8°C , suggesting that temperature and humidity could also impact its stability.

Biochemical Analysis

Biochemical Properties

8-Bromooct-1-yne plays a significant role in biochemical reactions, particularly in the field of click chemistry. The alkyne group in this compound can react with azide-bearing compounds or biomolecules under the catalyzation of copper, forming stable triazole linkages . This reaction is highly specific and efficient, making this compound a valuable tool for labeling and modifying biomolecules. It interacts with enzymes such as copper(I) catalysts, which facilitate the click reaction, and can be used to tag proteins, nucleic acids, and other biomolecules for various biochemical studies .

Cellular Effects

This compound has been shown to influence cellular processes by modifying biomolecules within cells. The compound can be used to label and track proteins, allowing researchers to study protein localization, interactions, and dynamics within cells . Additionally, this compound can impact cell signaling pathways by modifying key signaling proteins, potentially altering gene expression and cellular metabolism. These modifications can provide insights into the roles of specific proteins in cellular functions and disease mechanisms .

Molecular Mechanism

The molecular mechanism of this compound involves its ability to form covalent bonds with biomolecules through click chemistry reactions. The alkyne group in this compound reacts with azide groups on target biomolecules in the presence of copper(I) catalysts, forming stable triazole linkages . This covalent modification can alter the activity, localization, and interactions of the target biomolecules. For example, labeling a protein with this compound can change its binding affinity to other proteins or nucleic acids, thereby influencing cellular processes and signaling pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is generally stable when stored at low temperatures, such as -20°C, but can degrade over time if exposed to light, heat, or moisture . Long-term studies have shown that this compound can maintain its reactivity for several months under proper storage conditions. Its effectiveness in biochemical reactions may decrease over time due to gradual degradation .

Dosage Effects in Animal Models

The effects of this compound in animal models can vary with different dosages. At low doses, the compound can be used to label and track biomolecules without causing significant toxicity . At higher doses, this compound may exhibit toxic effects, such as disrupting cellular functions and causing adverse reactions in tissues. Studies have shown that there is a threshold dose above which the compound’s toxicity increases significantly, highlighting the importance of optimizing dosage for specific applications .

Metabolic Pathways

This compound is involved in metabolic pathways related to its reactivity with biomolecules. The compound can be metabolized by enzymes that catalyze the click chemistry reaction, such as copper(I) catalysts . Additionally, this compound can affect metabolic flux by modifying key enzymes and proteins involved in metabolic pathways. For example, labeling metabolic enzymes with this compound can alter their activity and interactions, potentially impacting overall metabolic processes and metabolite levels .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound can be taken up by cells via passive diffusion or active transport mechanisms . Once inside the cells, this compound can bind to specific proteins, facilitating its localization to particular cellular compartments. These interactions can influence the compound’s distribution and accumulation within cells, affecting its overall activity and function .

Subcellular Localization

The subcellular localization of this compound is influenced by its interactions with targeting signals and post-translational modifications. The compound can be directed to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through interactions with targeting peptides or proteins . These localizations can affect the activity and function of this compound, allowing researchers to study its effects in different cellular contexts. For example, targeting this compound to the nucleus can provide insights into its impact on gene expression and nuclear processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: 8-Bromooct-1-yne can be synthesized through various methods. One common approach involves the bromination of oct-1-yne. This reaction typically uses bromine (Br2) in the presence of a solvent such as dichloromethane (CH2Cl2) at low temperatures to control the reaction rate and prevent side reactions .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of bromination while minimizing the formation of by-products.

Chemical Reactions Analysis

Types of Reactions: 8-Bromooct-1-yne undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

8-Bromooct-1-yne has a wide range of applications in scientific research:

Properties

IUPAC Name

8-bromooct-1-yne
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13Br/c1-2-3-4-5-6-7-8-9/h1H,3-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUGGUUBNZPZPHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCCCCCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40455373
Record name 8-bromo-1-octyne
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40455373
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81216-13-9
Record name 8-bromo-1-octyne
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40455373
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 8-bromooct-1-yne
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Dehydrated dichloromethane (20 mL) and triphenylphosphine (5.91 g, 22.5 mmol) were added to 8-hydroxy-1-octyne (1.95 g, 15 mmol). The mixture was cooled to 0° C. and was then dropwise added to dehydrated dichloromethane (10 mL) containing carbon tetrabromide (7.46 g, 22.5 mmol), followed by stirring at room temperature for 2 hours. After separation between dichloromethane (100 mL) and 5% sodium bicarbonate (150 mL), the organic layer was washed with saturated brine (150 mL). The organic layer was dried over sodium sulfate and then concentrated. The concentrated product was purified by silica gel column chromatography (dichloromethane:methanol=from 100:0 to 99:1) to yield 8-bromo-1-octyne (crude).
Quantity
7.46 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
5.91 g
Type
reactant
Reaction Step Three
Quantity
1.95 g
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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